REACTION_CXSMILES
|
[CH3:1][C:2]([OH:7])([CH2:5][CH3:6])[C:3]#[CH:4].C([Li])CCC.[CH3:13][C:14](=[O:17])[CH2:15][CH3:16]>O1CCCC1>[CH3:13][C:14]([OH:17])([C:4]#[C:3][C:2]([CH3:1])([OH:7])[CH2:5][CH3:6])[CH2:15][CH3:16]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC(C#C)(CC)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
383 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 1 hour at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at −78° C. for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to come to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2-3 hours
|
Duration
|
2.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 10° C.
|
Type
|
CUSTOM
|
Details
|
quenched with ice cold water
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with dichloromethane (3×200 ml)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography on silica gel
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC)(C#CC(CC)(O)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |